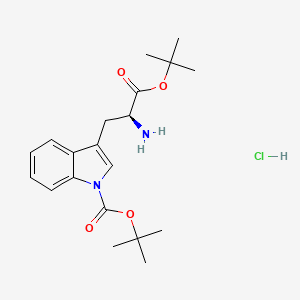

H-Trp(boc)-otbu hcl

説明

Overview of Tryptophan Derivatives in Synthetic Chemistry

Tryptophan, with its characteristic indole side chain, is a crucial amino acid in biological systems and a valuable component in many synthetic targets. chim.itcam.ac.uk Its derivatives are found in numerous natural products, including peptides and alkaloids, which often exhibit significant biological activities. chim.itnih.gov The indole ring itself can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for the structure and function of proteins and other biomolecules. cam.ac.uk

The synthesis of tryptophan derivatives is an active area of research, with methods developed to introduce substituents onto the indole ring or to construct the entire indole moiety. chim.itrsc.org These modifications can be used to probe biological processes, create novel therapeutic agents, or develop new materials. nih.govnih.gov Halogenated tryptophan derivatives, for example, are important precursors for further functionalization through cross-coupling reactions and are found in various bioactive natural products. cam.ac.uknih.gov

Contextualizing H-Trp(Boc)-OtBu HCl within Modern Synthetic Strategies

This compound, chemically known as (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid tert-butyl ester hydrochloride, is a doubly protected tryptophan derivative. smolecule.com The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, while the tert-butyl ester (OtBu) protects the carboxylic acid. smolecule.com This dual protection scheme is particularly advantageous in peptide synthesis. smolecule.com

The Boc group on the indole nitrogen is crucial for preventing side reactions that can occur with the reactive indole ring during peptide synthesis, especially during the acid-mediated cleavage steps used to remove other protecting groups. peptide.com The OtBu ester protects the C-terminal carboxyl group, preventing it from participating in unwanted coupling reactions. smolecule.com Both the Boc and OtBu groups are acid-labile, meaning they can be removed under acidic conditions, a common strategy in Boc-based solid-phase peptide synthesis (SPPS). wikipedia.orglibretexts.org

The use of this compound allows for the controlled and sequential addition of amino acids to a growing peptide chain, a cornerstone of both solid-phase and solution-phase peptide synthesis. wikipedia.org Its stability and the specific conditions required for the removal of its protecting groups make it a versatile and reliable building block for the synthesis of complex tryptophan-containing peptides. smolecule.com

Interactive Data Tables

Below are interactive tables summarizing the key properties of this compound and a comparison with other related tryptophan derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 218938-67-1 |

| Molecular Formula | C20H29ClN2O4 |

| Molecular Weight | 396.91 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide. |

Table 2: Comparison of Tryptophan Derivatives Used in Synthesis

| Compound Name | α-Amino Protection | Carboxyl Protection | Indole Protection | Key Features |

| H-Trp-OH | None | None | None | Unprotected tryptophan, suitable for specific enzymatic reactions. |

| Boc-Trp-OH | Boc | None | None | Commonly used in Boc-based peptide synthesis, indole is unprotected. peptide.com |

| Fmoc-Trp-OH | Fmoc | None | None | Used in Fmoc-based peptide synthesis, indole is unprotected. peptide.com |

| Fmoc-Trp(Boc)-OH | Fmoc | None | Boc | Standard for Fmoc-SPPS to prevent indole side reactions. peptide.com |

| This compound | None (as HCl salt) | OtBu | Boc | Dual protection of indole and carboxyl groups, ideal for Boc-based synthesis. smolecule.com |

Detailed Research Findings

The utility of this compound is rooted in the broader principles of protecting group chemistry. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal with acids like trifluoroacetic acid (TFA). wikipedia.orgjk-sci.com The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. wikipedia.org

Similarly, the tert-butyl (tBu) ester is an effective protecting group for carboxylic acids. It is stable to many reagents but can be cleaved under acidic conditions that generate the tert-butyl cation. biomatik.com The simultaneous protection of the indole nitrogen and the carboxylic acid in this compound provides a robust building block that minimizes side reactions and allows for high-yield synthesis of complex peptides. smolecule.com

In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the success of the synthesis. csic.es The Boc strategy relies on the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable groups for side-chain protection. csic.es this compound fits well within this strategy, where the OtBu and indole Boc groups are typically removed during the final cleavage of the peptide from the solid support with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.combiomatik.com

The development and application of such precisely protected amino acid derivatives have revolutionized the field of peptide and protein chemistry, enabling the synthesis of molecules with defined sequences and complex structures that were previously inaccessible.

特性

IUPAC Name |

tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHLJIUNJBOEDW-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H-trp Boc -otbu Hcl

Historical Development of Boc and t-Butyl Ester Protecting Group Chemistry

The advent of peptide synthesis was revolutionized by the introduction of protecting groups, which prevent unwanted side reactions at reactive functional groups. The tert-butoxycarbonyl (Boc) group, introduced for Nα-protection, and the tert-butyl (tBu) ester for carboxyl group protection, have been mainstays in this field. nih.gov

The Boc group's popularity arose from its stability under a wide range of conditions, including those involving most nucleophiles and bases, yet its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nih.govorganic-chemistry.orgpeptide.com This characteristic allows for a "relative acidolysis" strategy, where the Boc group can be selectively cleaved without affecting the more acid-stable benzyl-based side-chain protecting groups and the peptide-resin linkage in solid-phase peptide synthesis (SPPS). nih.gov

Similarly, the tert-butyl ester provides robust protection for the carboxylic acid functionality. Its removal also relies on acidolysis, often requiring strong acids like hydrogen fluoride (HF) when used in conjunction with Boc-based SPPS. nih.gov The development of this orthogonal protection scheme, where one protecting group can be removed in the presence of another, was a significant milestone, enabling the synthesis of complex peptides with high fidelity. nih.govnih.gov

Classical Synthetic Routes to H-Trp(Boc)-OtBu HCl

The traditional synthesis of this compound is a multi-step process that relies on the sequential protection of the functional groups of the tryptophan precursor. smolecule.com

Stepwise Protection Strategies of Tryptophan Precursors

The synthesis typically begins with the protection of the α-amino group of L-tryptophan. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. smolecule.com Following the successful N-protection, the carboxyl group is then esterified. This is commonly accomplished by reacting the N-Boc-tryptophan with tert-butyl alcohol using an acid catalyst. smolecule.com The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which enhances the compound's stability and handling characteristics. smolecule.com

Reaction Conditions and Reagent Selection

The selection of reagents and optimization of reaction conditions are crucial for achieving high yields and purity.

| Step | Reagents | Typical Conditions |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., triethylamine, sodium bicarbonate) | Aqueous or anhydrous solvents, Room temperature or 0°C |

| O-tert-butylation | tert-Butyl alcohol, Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) | Anhydrous solvent (e.g., dichloromethane, dioxane), Reflux |

| Salt Formation | Hydrochloric acid (HCl) | Anhydrous solvent (e.g., diethyl ether, ethyl acetate) |

The N-Boc protection is often carried out in a biphasic system of water and an organic solvent like tetrahydrofuran (THF) with a base to facilitate the reaction. nih.gov The esterification step requires anhydrous conditions to prevent hydrolysis of the ester product. The final salt formation is typically a straightforward precipitation process.

Emerging Catalytic and Green Chemistry Approaches for its Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalysts and solvent systems for the synthesis of protected amino acids like this compound.

Role of Ionic Liquids and Specific Solvent Systems in Efficient Boc Protection

Ionic liquids (ILs) have emerged as promising "green" alternatives to conventional volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. academie-sciences.fr Several studies have demonstrated the efficacy of ionic liquids as both solvents and catalysts for the N-tert-butoxycarbonylation of amines. organic-chemistry.orgacademie-sciences.frasianpubs.org

Protic ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate ([TMG][Ac]), have been shown to efficiently catalyze the Boc protection of various amines under solvent-free conditions at room temperature. academie-sciences.fr The catalytic role of the ionic liquid is believed to involve the electrophilic activation of (Boc)₂O through hydrogen bonding, making the carbonyl group more susceptible to nucleophilic attack by the amine. organic-chemistry.orgacademie-sciences.fr Brønsted acidic ionic liquids like 1-methylimidazolium tetrafluoroborate [(HMIm)BF₄] have also been successfully employed for the chemoselective N-Boc protection of amino acid esters. researchgate.net The use of water as a solvent, in conjunction with recyclable catalysts like nano-γ-Fe₂O₃, represents another significant advancement in greening the Boc protection process. scirp.org

| Catalyst/Solvent System | Advantages | Reference |

| Protic Ionic Liquid ([TMG][Ac]) | Solvent-free, Room temperature, Recyclable catalyst | academie-sciences.fr |

| Brønsted Acidic Ionic Liquid ([(HMIm)BF₄]) | Efficient, Chemoselective | researchgate.net |

| Nano-γ-Fe₂O₃ in Water | Environmentally friendly, Recyclable catalyst | scirp.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Recyclable solvent and catalyst | organic-chemistry.org |

Purification Techniques for Synthetic this compound

The purification of this compound and its precursors is a critical step in its synthesis to ensure high purity, which is essential for its primary application in peptide synthesis. smolecule.com Achieving the desired level of purity often involves a multi-step approach combining several standard and advanced laboratory techniques. The choice of purification method depends on the nature of the impurities present after the reaction, the scale of the synthesis, and the required final purity of the compound. Common techniques employed include extraction, column chromatography, crystallization, and high-performance liquid chromatography (HPLC).

Liquid-Liquid Extraction

Following synthesis, a standard workup procedure involves liquid-liquid extraction to perform an initial cleanup of the crude product. The organic layer containing the desired Boc-protected tryptophan derivative is typically washed sequentially with various aqueous solutions to remove different types of impurities. These washes can include:

An acidic wash (e.g., 5% KHSO4, 0.1% or 2M HCl) to remove any unreacted amines or basic byproducts. wiley-vch.dersc.orggoogle.comgoogle.com

A basic wash (e.g., saturated NaHCO3, 1M sodium carbonate) to eliminate unreacted acidic starting materials or acidic byproducts. wiley-vch.dersc.orgrsc.org

A wash with brine (saturated NaCl solution) to reduce the water content in the organic phase before drying. wiley-vch.dersc.orgrsc.org

After the washing steps, the organic phase is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which then undergoes further purification. rsc.orggoogle.comrsc.orgnih.gov

Column Chromatography

Flash column chromatography is a widely used method for purifying intermediates in the synthesis of this compound. nih.govunibe.ch This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. The choice of the mobile phase (eluent) is crucial for effective separation. Research findings show various solvent systems have been successfully employed for purifying Boc-protected tryptophan derivatives.

For instance, crude N-Boc-L-tryptophan derivatives have been purified using a petroleum ether-EtOAc (10:1) eluent system on a silica gel column. nih.gov In another study, a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 95:5 ratio was used to purify a BOC-protected amino ester. unibe.ch The selection of the eluent system is optimized to achieve a good separation between the product and any remaining impurities, as monitored by techniques like thin-layer chromatography (TLC). orgsyn.org

| Derivative | Stationary Phase | Eluent System (Mobile Phase) | Reference |

|---|---|---|---|

| N-Boc-1-ethyl-L-tryptophan | Silica Gel | Petroleum ether-EtOAc (10:1) | nih.gov |

| BOC-protected amino ester | Silica Gel | CH₂Cl₂/MeOH (95:5) | unibe.ch |

| Boc-Tyr-Trp-OMe | Silica Gel (100–200 mesh) | Chloroform–Methanol (99%:1%) | rsc.org |

| N-Boc-7-boro-L-tryptophan methyl ester | Silica Gel (60-Å pore size) | 5% acetone, 15% dichloromethane, 80% hexanes | orgsyn.org |

| Fmoc-Ddac-OH | Silica Gel | Hexanes/AcOEt (9:1 then 4:1) | rsc.org |

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. This method relies on the principle that the desired compound is soluble in a hot solvent system but becomes insoluble as the solution cools, leading to the formation of crystals, while impurities remain dissolved. The selection of an appropriate solvent or solvent mixture is key to successful crystallization.

In the context of Boc-protected tryptophan derivatives, recrystallization has been used to purify intermediates from contaminants. For example, a Boc-Trp(Aloc)-OtBu intermediate was recrystallized from a mixture of diethyl ether (Et₂O) and hexane. wiley-vch.de Another purification involved recrystallizing a product from a hexanes/chloroform (3:1) mixture. orgsyn.org This process can significantly enhance the purity of the final compound.

| Compound | Solvent System | Reference |

|---|---|---|

| Boc-Trp(Aloc)-OtBu | Et₂O/Hexane | wiley-vch.de |

| N-Boc-7-boro-L-tryptophan methyl ester | Hexanes/Chloroform (3:1) | orgsyn.org |

| Boc-Asp(OBzl)-OH | EtOAc/Et₂O/Petroleum ether | thieme-connect.de |

High-Performance Liquid Chromatography (HPLC)

For applications demanding very high purity, such as in the synthesis of pharmaceutical-grade peptides, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the final purification step. tdcommons.org This technique offers high resolution and is capable of separating the target compound from closely related impurities. The purification of peptide segments often involves HPLC using a C18 column with a mobile phase consisting of a gradient of acetonitrile in water, typically containing a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.05%). rsc.orgrsc.org The purity of the final product is frequently confirmed by analytical HPLC, with targets often exceeding 98% or 99%. bocsci.com The determination of chiral purity is also a critical quality evaluation, which can be assessed using chiral HPLC methods. researchgate.net

Role and Application in Peptide Synthesis Strategies

H-Trp(Boc)-OtBu HCl as a Key Building Block for Tryptophan Incorporation

The primary application of this compound is to serve as a protected precursor for introducing tryptophan residues into a growing peptide chain. netascientific.comsmolecule.com Tryptophan's indole side chain is susceptible to degradation, particularly oxidation and alkylation, under the repetitive acidic conditions often used during peptide synthesis. peptide.comthermofisher.com The Boc group on the indole nitrogen (Nin-Boc) offers crucial protection against these unwanted side reactions, ensuring the integrity of the tryptophan residue throughout the synthetic process. peptide.com

The strategic placement of the Nα-Boc and C-terminal OtBu groups prevents self-polymerization and allows for controlled, sequential addition to the peptide chain. smolecule.com Once incorporated, the protecting groups can be selectively removed to allow for further chain elongation or final deprotection of the completed peptide. smolecule.com This controlled methodology is fundamental for creating peptides with specific, predetermined sequences and functionalities, which are essential for research in fields like drug development and protein engineering. smolecule.comd-nb.info

Protecting Group Orthogonality and Compatibility

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. peptide.compeptide.com This principle is vital for complex syntheses. This compound is designed with this principle in mind, although its direct application varies between the two major synthetic strategies: Boc/Benzyl and Fmoc/tBu.

The Boc/Benzyl (Bzl) strategy is a classical approach in Solid-Phase Peptide Synthesis (SPPS). It utilizes an acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based ethers or esters for permanent side-chain protection. peptide.comiris-biotech.de The Nα-Boc group is typically removed with moderate acid, such as trifluoroacetic acid (TFA), while the benzyl-based groups require a much stronger acid, like hydrofluoric acid (HF), for cleavage. peptide.comchempep.com

While this compound has a Boc group, its primary utility is not as the Nα-protected monomer in a standard Boc/Bzl workflow. In this strategy, the derivative of choice for tryptophan is often Boc-Trp(For)-OH , where a formyl (For) group protects the indole nitrogen. peptide.com The formyl group is stable to the repetitive TFA treatments but can be removed during the final HF cleavage step. peptide.com The use of an indole-protected tryptophan is critical to prevent modification by cationic species released during cleavage, a common issue in Boc chemistry. peptide.compeptide.com

The compound this compound, with its OtBu ester, presents a challenge in the Boc/Bzl strategy because the OtBu group has similar acid lability to the Nα-Boc group, compromising the required orthogonality.

The Fmoc/tBu strategy is the more modern and widely used approach, valued for its milder reaction conditions and true orthogonality. peptide.comiris-biotech.de This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection. peptide.comiris-biotech.de

In this context, the derivative Fmoc-Trp(Boc)-OH is the standard and highly effective building block for incorporating tryptophan. peptide.comcam.ac.uk The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the Nin-Boc side-chain protection and other tBu-based side-chain groups are stable to these conditions. csic.es They are later removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically based on TFA. thermofisher.comcsic.es

The use of Fmoc-Trp(Boc)-OH is particularly advantageous as it significantly suppresses side reactions, such as the alkylation of the tryptophan indole ring by carbocations generated during the final acid cleavage. peptide.com The Nin-Boc group provides robust protection, ensuring higher purity and yield of the target peptide. While this compound itself is not directly used as a monomer in Fmoc-SPPS due to its free Nα-amino group, its core structure—a Boc-protected indole and a tBu-protected carboxyl group—highlights the chemical principles that make the Fmoc/tBu strategy for tryptophan so successful. The components of this compound are central to the protection scheme used in the preferred Fmoc-Trp(Boc)-OH derivative.

Table 1: Protecting Group Compatibility in Major Peptide Synthesis Strategies

| Synthesis Strategy | Temporary Nα-Protection | Side-Chain Protection (General) | Preferred Tryptophan Derivative | Role of this compound Components |

|---|---|---|---|---|

| Boc/Bzl | Boc (Acid-labile, moderate) | Benzyl-based (Acid-labile, strong) | Boc-Trp(For)-OH | Incompatible due to OtBu lability. |

| Fmoc/tBu | Fmoc (Base-labile) | tBu-based (Acid-labile, strong) | Fmoc-Trp(Boc)-OH | The Nin-Boc and OtBu groups are key components of this strategy's protection scheme. peptide.comcsic.es |

Boc/Benzyl (Bzl) Strategy Considerations

Solid-Phase Peptide Synthesis (SPPS) Applications

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for easy filtration and washing after each reaction step. biosynth.com this compound and its related derivatives are integral to modern SPPS protocols, particularly those involving tryptophan.

Automated peptide synthesizers have become standard for their efficiency, reproducibility, and ability to produce long peptides. These instruments perform the repetitive cycles of deprotection, washing, coupling, and washing required for peptide chain elongation. acs.org

In automated Fmoc/tBu SPPS, Fmoc-Trp(Boc)-OH is the derivative of choice. acs.orgspringernature.com It is readily dissolved in solvents like dimethylformamide (DMF) and used in the coupling step with reagents such as HBTU or HATU. luxembourg-bio.comresearchgate.net The protection afforded by the Nin-Boc group is robust enough to withstand the automated cycles and is crucial for obtaining high-quality crude peptides, minimizing the need for extensive purification. acs.org Optimized, microwave-assisted automated protocols have been developed for the synthesis of complex peptides like Eptifibatide, which contains a Trp(Boc) residue, demonstrating the reliability of this building block in high-speed, cGMP-level production. acs.org

The choice of resin and the chemical linker that attaches the peptide to it is critical, as it dictates the conditions for final cleavage and the C-terminal functionality of the peptide (e.g., acid or amide). biosynth.comresearchgate.net

For Fmoc/tBu synthesis, several resins are commonly used:

Wang Resin: This is a standard choice for synthesizing peptides with a C-terminal carboxylic acid. biosynth.com The peptide is cleaved from the resin using a high concentration of TFA, which simultaneously removes the tBu and Nin-Boc protecting groups. peptide.com

Rink Amide Resin: Used to produce peptides with a C-terminal amide. acs.org It is also cleaved with strong TFA, and the use of scavengers in the cleavage cocktail is essential to prevent side reactions with sensitive residues like tryptophan. thermofisher.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the cleavage of the peptide under very mild acidic conditions (e.g., dilute TFA). csic.esbiosynth.com This is beneficial for creating protected peptide fragments that can be coupled together in solution, or for peptides where C-terminal epimerization is a concern. biosynth.com The use of Fmoc-Trp(Boc)-OH is compatible with all these resins, providing a versatile tool for chemists.

In Boc/Bzl SPPS, different resins are employed:

Merrifield Resin: The classic resin for this strategy, yielding a C-terminal acid upon cleavage with strong acids like HF. chempep.com

PAM and MBHA Resins: These are improved resins for producing C-terminal acids and amides, respectively. They offer greater stability to the repetitive TFA deprotection steps compared to the original Merrifield and BHA resins. chempep.combiosynth.com

Table 2: Common Resins and Linkers for SPPS with Tryptophan Derivatives

| Resin Type | Synthesis Strategy | C-Terminal Functionality | Cleavage Condition | Compatibility Notes for Trp(Boc) |

|---|---|---|---|---|

| Wang | Fmoc/tBu | Carboxylic Acid | High TFA | Standard choice. biosynth.com Scavengers recommended. thermofisher.com |

| Rink Amide | Fmoc/tBu | Amide | High TFA | Widely used for peptide amides. acs.org |

| 2-Chlorotrityl (2-CTC) | Fmoc/tBu | Carboxylic Acid | Mild Acid (Dilute TFA) | Ideal for protected fragments. csic.esbiosynth.com |

| Merrifield | Boc/Bzl | Carboxylic Acid | HF | Used with Boc-Trp(For)-OH. chempep.com |

| MBHA | Boc/Bzl | Amide | HF | Standard for peptide amides in Boc-SPPS. chempep.com |

Integration into Automated SPPS Protocols

Solution-Phase Peptide Synthesis (LPPS) Applications

In contrast to solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (LPPS) involves the coupling of amino acids or peptide fragments in a homogenous solution. This compound is a valuable building block in this approach, particularly for the synthesis of complex peptides where solubility and aggregation can be significant hurdles.

This compound is well-suited for use in fragment condensation strategies within LPPS. In this approach, smaller peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. The tert-butyl ester (OtBu) protecting the C-terminus of this compound is stable under the conditions required for the removal of the N-terminal Boc group, allowing for the selective deprotection and subsequent coupling of another amino acid or a peptide fragment to the N-terminus. This controlled elongation is crucial for building specific peptide sequences. smolecule.com

The dual protection of the amino and carboxyl groups prevents unwanted polymerization and side reactions during the coupling steps. smolecule.com This level of control is essential for producing peptides with high purity and the correct sequence, which are critical for their biological function.

| Feature | Role in LPPS |

| Boc Protection (N-terminus) | Prevents unwanted reactions at the amino group, allowing for controlled, stepwise elongation of the peptide chain. It can be selectively removed under acidic conditions. |

| OtBu Protection (C-terminus) | Protects the carboxyl group from participating in unwanted reactions. This group is stable during the removal of the Boc group and can be cleaved under different acidic conditions. |

| HCl Salt | Improves the stability and handling of the amino acid derivative. |

The incorporation of tryptophan into peptides presents several challenges in solution-phase synthesis. The indole side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions commonly used for deprotection. ug.edu.plthermofisher.com These modifications can lead to the formation of undesired byproducts and a decrease in the yield of the target peptide.

Furthermore, the hydrophobic nature of the tryptophan side chain can contribute to the aggregation and poor solubility of peptide fragments in the reaction solvent, complicating both the coupling reactions and the purification process. acs.org While the Boc protection on the indole nitrogen of this compound mitigates some side reactions, careful selection of solvents and coupling reagents is still necessary to ensure efficient synthesis. acs.org For peptides with multiple tryptophan residues, these challenges are amplified, making the choice of protecting groups and synthesis strategy even more critical. nih.gov

Fragment Condensation and Controlled Elongation

Strategies for Minimizing Side Reactions During Peptide Elongation and Deprotection

The inherent reactivity of the tryptophan indole nucleus necessitates specific strategies to prevent its modification during peptide synthesis. The use of protected tryptophan derivatives like this compound is a primary strategy, but additional measures are often required, particularly during the final cleavage and deprotection steps.

A significant side reaction involving tryptophan is the transfer of sulfonyl-based protecting groups (e.g., Pmc, Pbf) from arginine residues to the tryptophan indole ring during trifluoroacetic acid (TFA) cleavage. peptide.comiris-biotech.de The use of an N-indole protected tryptophan, such as with a Boc group, is the most effective way to prevent this sulfonyl migration. peptide.com

Alkylation of the tryptophan indole nucleus is another common side reaction that can occur from carbocations generated during the cleavage of other protecting groups or from the resin linker itself in solid-phase synthesis. ug.edu.plresearchgate.net While this compound is primarily used in solution-phase synthesis, the principle of protecting the indole nitrogen with a Boc group remains a key strategy to minimize alkylation.

During the final deprotection step, where strong acids like TFA are used to remove side-chain protecting groups, highly reactive cationic species are generated. These cations can attack the electron-rich indole ring of tryptophan. To prevent this, nucleophilic reagents known as scavengers are added to the cleavage mixture to trap these reactive species. thermofisher.com

Commonly used scavengers for protecting tryptophan include:

| Scavenger | Function | Reference |

| Triisopropylsilane (TIS) | Effectively quenches carbocations generated during cleavage. | |

| Ethanedithiol (EDT) | A good scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of tryptophan. However, prolonged exposure can lead to tryptophan modification. | |

| Water | Can act as a scavenger for tert-butyl cations. wpmucdn.com | |

| Thioanisole | Can be used as a scavenger, but it should be used with caution as its cation adducts can potentially alkylate tryptophan. ug.edu.pl |

The choice of scavenger cocktail is critical and depends on the specific amino acid composition of the peptide. For peptides containing tryptophan, a combination of scavengers is often employed to ensure complete protection of the indole ring. wpmucdn.com

Prevention of Tryptophan Modification (e.g., Sulfonyl Migration, Alkylation)

Epimerization and Racemization Control in Tryptophan Incorporation

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as even small amounts of epimerization or racemization can significantly impact the biological activity of the final peptide. Tryptophan, like other amino acids, is susceptible to racemization during the activation step of peptide coupling. peptide.comwikipedia.org

The activation of the carboxyl group of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which can readily epimerize. unive.it The extent of racemization is influenced by several factors, including the coupling reagents, additives, base, and solvent used.

Research has shown that extensive epimerization can occur during the coupling of Fmoc-L-Trp(Boc) to certain amino acids. kuleuven.be To suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used in conjunction with carbodiimide coupling reagents. nih.govwikipedia.org These additives react with the activated amino acid to form an active ester that is less prone to racemization. wikipedia.org Careful selection of the coupling method and reaction conditions is therefore essential when incorporating this compound or other tryptophan derivatives into a peptide chain to ensure the enantiopurity of the final product.

Factors Influencing α-Carbon Stereochemical Integrity

The preservation of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. The loss of this integrity, known as racemization or epimerization, can lead to the formation of diastereomeric peptides with altered conformations and significantly reduced or abolished biological activity. mdpi.com For tryptophan derivatives, including those with indole protection like a tert-butoxycarbonyl (Boc) group, several factors can influence the stability of the chiral center during peptide bond formation.

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The activation of the Nα-protected amino acid's carboxyl group makes the α-proton acidic and susceptible to abstraction by a base. The resulting enolate can then re-protonate from either side, leading to a loss of the original stereochemistry. mdpi.com

Key factors that influence this process for tryptophan residues are detailed below:

Activation Method and Coupling Reagents : The choice of coupling reagent and the nature of the activated intermediate are paramount. Highly reactive intermediates, such as the O-acylisourea formed with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), increase the propensity for oxazolone formation and subsequent racemization. mdpi.com The type of coupling agent can have a significant impact; for instance, in one study, the use of HATU as a coupling agent led to racemization of an alanine residue, which was not observed when HBTU was used instead. mdpi.com

Base : Tertiary bases are commonly used during the activation step and can directly promote racemization by abstracting the α-proton. mdpi.com The strength and steric bulk of the base are crucial. Stronger bases increase the rate of proton abstraction. The use of 4-dimethylaminopyridine (DMAP) has been shown to lead to high racemization for several amino acids. imperial.ac.uk

Amino Acid Structure : The inherent structure of the amino acid residue affects its susceptibility to racemization. Amino acids with electron-withdrawing groups on their side chains can stabilize the enolate intermediate, increasing the likelihood of epimerization. mdpi.com While histidine and cysteine are particularly prone to racemization, high levels of racemization have also been reported for N-indole protected tryptophan, such as Fmoc-Trp(Boc)-OH (15.8% under certain conditions). imperial.ac.ukpeptide.com

Temperature : Like most chemical reactions, the rate of racemization is temperature-dependent. Performing coupling reactions at elevated temperatures can increase the rate of oxazolone formation and subsequent epimerization. mdpi.com

Solvent : The solvent system can influence racemization rates. Polar solvents like DMF are common in peptide synthesis and can affect the reaction pathways and stability of intermediates involved in racemization. mdpi.com

Side-Chain Protection : The protecting group on the tryptophan indole, in this case, the Boc group, is primarily intended to prevent side reactions such as alkylation during TFA-mediated cleavage. peptide.compeptide.com However, by altering the electronic properties of the indole ring, it can also influence the acidity of the α-proton. While the Boc group is electron-withdrawing, which could theoretically increase racemization risk, its main documented role is protective against other side reactions. peptide.compeptide.com

Table 1: Summary of Factors Influencing α-Carbon Racemization

| Factor | Influence on Racemization | Mechanism |

|---|---|---|

| Coupling Reagent | High | Formation of highly reactive intermediates (e.g., O-acylisourea with carbodiimides) facilitates oxazolone formation. mdpi.com |

| Base | High | Abstraction of the α-proton from the activated amino acid, leading to enolization and loss of stereochemistry. mdpi.com |

| Amino Acid Side Chain | Moderate | Electron-withdrawing side chains can stabilize the enolate intermediate, increasing the rate of racemization. mdpi.com |

| Temperature | Moderate | Higher temperatures increase the reaction rate of the racemization process. mdpi.com |

| Solvent | Low-Moderate | Solvent polarity can affect the stability of charged intermediates and transition states in the racemization pathway. mdpi.com |

Methodological Approaches to Suppress Racemization

Given the significant impact of racemization on the quality and biological function of synthetic peptides, numerous strategies have been developed to suppress the loss of stereochemical integrity during coupling, particularly for sensitive residues like tryptophan.

Selection of Coupling Reagents and Additives : This is one of the most effective strategies. The development of aminium/uronium and phosphonium salt-based coupling reagents was a major advance. Reagents such as HBTU, HATU, and TBTU are commonly used. biosynth.com The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its more acidic derivatives (6-Cl-HOBt, HOAt) is a standard practice. peptide.com These additives react with the activated carboxylic acid to form an active ester, which is less prone to oxazolone formation than the intermediates formed without them. peptide.com The use of DMAP as an additive can be problematic, but alternatives like N-methylimidazole (NMI) have been explored and shown to cause less racemization. imperial.ac.uk

Control of Reaction Conditions :

Temperature : Performing the coupling reaction at a reduced temperature is a straightforward and effective method to minimize racemization. Studies have shown that carrying out the initial phase of coupling at 0°C can significantly reduce the extent of epimerization. imperial.ac.uk

Base : Careful selection of the base is critical. Using sterically hindered or less basic tertiary amines, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), is generally preferred over stronger bases when racemization is a concern. mdpi.com

Use of Pre-formed Symmetrical Anhydrides : Forming a symmetrical anhydride of the Fmoc-amino acid prior to its addition to the resin can be an effective coupling method. One study found that using a symmetrical anhydride was the best method for incorporating Fmoc-His(Trt)-OH and Fmoc-Trp(Boc)-OH while minimizing racemization. imperial.ac.uk

In Situ Neutralization Protocols : In Boc-based solid-phase peptide synthesis (SPPS), the Nα-Boc group is removed with an acid like trifluoroacetic acid (TFA), leaving a TFA salt of the N-terminal amine. peptide.com In standard protocols, this salt is neutralized with a base wash before the next coupling. In in situ neutralization, the neutralization and coupling steps are combined. This approach can suppress side reactions, including diketopiperazine formation and potentially racemization, by minimizing the time the free N-terminal amine is exposed to basic conditions. peptide.com

Table 2: Methodological Approaches to Suppress Racemization of Tryptophan

| Method | Description | Effectiveness |

|---|---|---|

| Coupling Additives | Addition of HOBt or HOAt to the coupling reaction. peptide.com | High |

| Optimized Coupling Reagents | Use of aminium/uronium (e.g., HBTU) or phosphonium salt reagents instead of carbodiimides alone. mdpi.combiosynth.com | High |

| Low-Temperature Coupling | Performing the coupling reaction at reduced temperatures (e.g., 0°C). imperial.ac.uk | Moderate to High |

| Base Selection | Using sterically hindered or weaker bases (e.g., NMM, DIPEA) instead of stronger ones. mdpi.com | Moderate |

| Symmetrical Anhydrides | Pre-forming a symmetrical anhydride of the protected amino acid for coupling. imperial.ac.uk | High (in specific cases) |

| In Situ Neutralization | Combining the neutralization and coupling steps in Boc-SPPS. peptide.com | Moderate |

Advanced Chemical Derivatizations and Modifications Involving Tryptophan Residues

Post-Synthetic Modifications of Tryptophan-Containing Peptides

Post-synthetic modification (PSM) of peptides is a powerful strategy for creating structural diversity and improving the properties of natural peptides. ntu.ac.uk It allows for the manipulation of natural amino acids after the peptide sequence has been established, bypassing the need for lengthy de novo syntheses with unnatural amino acids. ntu.ac.ukresearchgate.net For tryptophan, modifications are dominated by C-H functionalization, particularly at the electron-rich C2 position of the indole ring. researchgate.netrsc.org

Various methods have been developed to achieve this, including:

Photoredox Catalysis: This mild and highly selective method has emerged as an ideal platform for PSM. rhhz.net It can be used for the C2-alkylation of tryptophan residues using various radical precursors. acs.orgnih.gov For instance, visible-light-mediated reactions using bromodifluoroacetate/acetamide-derived radical precursors are rapid, additive-free, and tolerate diverse functionalities. acs.orgnih.gov Another approach uses the iridium complex Ir{dFCF3ppy}2(bpy)PF6 as a photocatalyst for orthogonal alkylation. researchgate.net

N-Iodosuccinimide (NIS) Mediation: An efficient method has been developed for the N2-selective coupling of the tryptophan unit with 1,2,3-triazoles, mediated by NIS, to create modified tryptophan peptides. rsc.org

Metal-Free Photoinduced N-H Alkylation: Using N-aryl glycines, a metal-free strategy allows for the specific N-H alkylation of the tryptophan indole ring under visible light, providing a practical tool for chemoselective modification. rhhz.net

Chemoenzymatic Catalysis: Indole prenyltransferase (IPT) enzymes can be used to specifically modify the indole ring of tryptophan in clinically relevant peptides, installing a handle for subsequent bioorthogonal click chemistry. acs.org

These modifications enable the introduction of various functional groups, including alkynes for click chemistry, fluorophores for imaging, and other moieties to enhance bioactivity and stability. researchgate.netnih.gov

Late-Stage Functionalization and Cyclization via Tryptophan Residues

Late-stage functionalization (LSF) offers a time- and cost-effective approach to modify complex peptides, endowing them with improved bioactivity and physicochemical properties. rsc.orgacs.org The unique indole ring of tryptophan makes it a prime target for LSF, particularly for creating cyclic peptides. researchgate.netdntb.gov.ua Cyclic peptides are of great interest in the pharmaceutical industry due to their enhanced stability against proteolysis, improved cell penetrability, and more stable conformations compared to their linear counterparts. researchgate.netnih.govnih.gov

Transition metal-catalyzed reactions have proven particularly effective for this purpose, enabling C-H functionalization and macrocyclization that are not easily achieved with traditional methods. researchgate.net

A highly efficient and direct method for peptide cyclization involves the rhodium(III)-catalyzed C7-H maleimidation of tryptophan residues. researchgate.netdntb.gov.uanih.gov This reaction demonstrates excellent regioselectivity and a high tolerance for various functional groups, making it suitable for the late-stage cyclization of complex peptides. researchgate.netdntb.gov.ua

The catalytic system typically employs a rhodium catalyst, such as [RhCp*Cl2]2, along with silver-based additives. researchgate.net The reaction proceeds via a C-H activation mechanism, directing the maleimide group to the C7 position of the tryptophan indole ring. researchgate.netresearchgate.net This strategy has been successfully used to prepare various macrocyclic peptides. researchgate.net The resulting cyclic structures often exhibit higher bioactivity than their parent linear peptides. dntb.gov.uanih.gov

Table 1: Examples of Rhodium(III)-Catalyzed C-H Maleimidation

| Starting Peptide | Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Boc-Trp(Piv)-OMe | C7-Maleimidated Product | [RhCp*Cl]₂, Ag₂CO₃, AgSbF₆ | Not Specified | researchgate.net |

| Linear RGD Peptide | Cyclic RGD Peptide | [RhCp*Cl₂]₂ / AgSbF₆ | Not Specified | nih.gov |

| Maleimide-decorated substrate 119 | 18-membered macrocycle 120 | Rhodium (III) catalyst, Ag₂O, AgOAc | 50% | researchgate.net |

The maleimide group, once installed on the tryptophan residue, serves as a highly reactive "click" functional group. researchgate.netdntb.gov.ua Maleimides are well-known for their ability to undergo Michael addition reactions, particularly with thiol groups from cysteine residues. researchgate.netnih.gov This reactivity provides a powerful and biocompatible tool for peptide-drug conjugation, bioconjugation, and the creation of complex biomolecular architectures. researchgate.netresearchgate.net

The reaction between a C7-maleimidated tryptophan and a cysteine residue is rapid and efficient, demonstrating the utility of this moiety as a click handle. nih.gov For example, a peptide-drug conjugate, RGD-GFLG-DOX, was constructed using this strategy and showed a strong binding affinity and high antiproliferative activity toward specific cancer cell lines. dntb.gov.uanih.gov This highlights the potential of the rhodium-catalyzed maleimidation followed by Michael addition as a robust strategy for developing targeted therapeutics. dntb.gov.uanih.gov

Rhodium(III)-Catalyzed C-H Maleimidation

Design and Synthesis of Modified Peptide Analogues

The modification of tryptophan residues is a key strategy in the design and synthesis of novel peptide analogues with tailored properties. nih.govresearchgate.net By altering the structure of tryptophan, chemists can influence a peptide's conformation, stability, and interaction with biological targets. ntu.ac.ukrsc.org

One approach involves the N1-alkylation of the tryptophan indole ring. For example, tryptophan-rich peptide dendrimers with N1-alkyl or N1-alkylamino substitutions have been designed. nih.gov This modification towards more hydrophobic structures was hypothesized to improve intracellular penetration and anticancer activity. nih.gov

Another strategy focuses on creating dipeptide analogues to act as receptor antagonists. A series of tryptophan-containing dipeptides were synthesized and shown to have potent inhibitory effects on processes in human neutrophils, such as superoxide anion generation and elastase release, by targeting the formyl peptide receptor 1 (FPR1). researchgate.net These examples underscore how specific modifications to the tryptophan core can lead to the development of new therapeutic agents. researchgate.netresearchgate.net

Development of Oxetane Modified Dipeptide Building Blocks

To overcome issues with proteolytic stability in natural peptides, researchers have developed peptidomimetics where backbone amide bonds are replaced with non-cleavable bioisosteres. ljmu.ac.uk The four-membered oxetane ring has emerged as a useful surrogate for the carbonyl group in a peptide bond. ljmu.ac.ukacs.org This substitution creates an oxetanyl-amine fragment that maintains a similar hydrogen-bond donor/acceptor pattern to the original amide bond but is resistant to enzymatic cleavage. acs.org

These oxetane-containing dipeptide building blocks can then be incorporated into longer peptide sequences using solid-phase peptide synthesis (SPPS). ljmu.ac.uk This involves manual coupling steps to incorporate the building block at specific sites along the peptide backbone, enabling the synthesis of novel peptidomimetics with enhanced stability. ljmu.ac.uk

Analytical Methodologies for H-trp Boc -otbu Hcl and Its Peptide Conjugates

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental to the quality control of H-Trp(Boc)-OtBu HCl and the peptides derived from it. These techniques are indispensable for both assessing the purity of the final products and for isolating the desired compounds from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of peptide synthesis reactions that utilize this compound. Its high resolution and sensitivity allow for the effective separation and quantification of starting materials, intermediates, and final products. The progress of coupling reactions can be meticulously tracked by analyzing aliquots from the reaction mixture at various time points. This real-time analysis enables chemists to determine the optimal reaction time and to identify any potential side reactions.

A typical HPLC method for monitoring these reactions involves a reversed-phase column, often a C18, with a gradient elution system. The mobile phase commonly consists of a mixture of water and an organic solvent, such as acetonitrile, with trifluoroacetic acid often added to improve peak shape and resolution. The detection of the eluting compounds is usually performed using a UV detector, typically at wavelengths of 220 nm and 280 nm, the latter being particularly useful for tryptophan-containing peptides.

Table 1: Typical HPLC Parameters for Reaction Monitoring

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is of paramount importance, as the stereochemistry of the amino acid building block directly dictates the biological activity of the final peptide. Chiral chromatography is the definitive method for determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the amino acid derivative.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times for each enantiomer. Various types of CSPs can be employed, including those based on polysaccharides, cyclodextrins, or macrocyclic antibiotics. The choice of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used for this purpose.

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the Boc and OtBu protecting groups, as well as the characteristic indole ring protons of the tryptophan side chain. ¹³C NMR complements this by providing information about the carbon skeleton.

Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observables |

|---|---|

| ¹H NMR | Signals corresponding to the protons of the Boc group, OtBu group, tryptophan backbone, and indole ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the protecting groups and the carboxylic acid, as well as the carbons of the tryptophan residue. |

Quantitative Analysis of Reaction By-products and Impurities

During the synthesis and purification of this compound and its peptide conjugates, various by-products and impurities can arise. These can include diastereomers, deletion sequences in peptide synthesis, and products resulting from the premature cleavage of protecting groups. The quantitative analysis of these impurities is crucial for ensuring the quality and safety of the final peptide.

HPLC is the most widely used technique for the quantitative analysis of these impurities. By creating a calibration curve with a known standard, the concentration of each impurity can be accurately determined. The use of a diode array detector (DAD) can aid in the identification of impurities by providing UV spectra for each peak.

Method Development for Stereochemical Purity Analysis in Peptide Synthesis

Maintaining the stereochemical integrity of each amino acid residue during peptide synthesis is critical. Racemization, the conversion of an L-amino acid to a D-amino acid, can occur at various stages of the synthesis, particularly during the activation and coupling steps. Therefore, robust analytical methods are required to assess the stereochemical purity of the final peptide.

The most common approach involves the total hydrolysis of the peptide, followed by the derivatization of the resulting amino acids with a chiral reagent. The resulting diastereomeric derivatives can then be separated and quantified using reversed-phase HPLC. Alternatively, gas chromatography (GC) on a chiral capillary column can also be used for this purpose. The development of these methods requires careful optimization of the hydrolysis conditions to minimize acid-induced racemization and the selection of a suitable derivatization agent and chromatographic conditions to ensure accurate quantification of the D-isomers.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Trifluoroacetic acid |

Future Perspectives in Research Utilizing H-trp Boc -otbu Hcl

Innovations in Protecting Group Chemistry for Tryptophan

The development of novel protecting groups for the indole side chain of tryptophan remains a critical area of research. While the Boc group on the indole nitrogen is standard in Fmoc-based solid-phase peptide synthesis (SPPS), it necessitates removal with trifluoroacetic acid (TFA), which can sometimes lead to side reactions. peptide.com Future innovations are likely to focus on developing alternative protecting groups that offer enhanced stability and more orthogonal deprotection strategies.

One promising direction is the exploration of protecting groups that are cleavable under milder or more specific conditions, reducing the reliance on harsh acids. For instance, the N-in-2,4-dimethylpent-3-yloxycarbonyl (Doc) group has been presented as a protecting group for tryptophan that is stable to nucleophiles and TFA but can be removed with strong acid, offering a different selectivity profile. rsc.org Further research may unveil photo-labile or enzyme-cleavable protecting groups for the tryptophan indole, providing even greater control and orthogonality in complex peptide synthesis.

Moreover, the development of protecting groups that can modulate the electronic properties of the indole ring could open up new avenues for site-selective modifications. These innovations will be crucial for synthesizing complex peptides and proteins with precisely tailored properties.

Development of Greener Synthetic Pathways

The pharmaceutical industry's increasing focus on sustainability is driving the development of greener synthetic pathways for peptides, a field where H-Trp(Boc)-OtBu HCl plays a significant role. oxfordglobal.comrsc.orgpolypeptide.com Traditional peptide synthesis, particularly SPPS, is known for its substantial use of organic solvents and reagents, leading to significant waste generation. advancedchemtech.comrsc.org

Future research will prioritize the adoption of more environmentally friendly practices. rsc.orgadvancedchemtech.com Key areas of development include:

Greener Solvents: A shift away from commonly used but hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) towards more sustainable alternatives such as water-based systems or greener organic solvents. advancedchemtech.comsemanticscholar.org

Continuous Flow Chemistry: Moving from batch processing to continuous flow systems can significantly reduce reagent and solvent consumption, enhance reaction efficiency, and allow for better process control. oxfordglobal.comadvancedchemtech.com

Chemo-enzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes for peptide ligation, often in aqueous environments, which dramatically reduces the need for organic solvents and protecting groups for side chains. bachem.com

Atom Economy: Innovations will focus on improving the atom economy of peptide synthesis by minimizing the use of excess reagents and developing more efficient coupling and deprotection steps. rsc.org For instance, the development of TFA-free cleavage protocols is an active area of research. advancedchemtech.com

These greener methodologies aim to reduce the environmental footprint of peptide manufacturing while maintaining high product quality and yield. oxfordglobal.comrsc.org

Expansion into Novel Chemical Reactions and Conjugation Strategies

The unique indole side chain of tryptophan, once deprotected from its Boc group, offers a versatile platform for novel chemical reactions and conjugation strategies. nih.gov This is a burgeoning area of research with significant potential for creating new biomolecules and materials.

Recent advances and future directions include:

Late-Stage Functionalization: Researchers are developing methods for the selective modification of tryptophan residues in fully formed peptides. nih.govacs.org This includes photocatalytic C2-alkylation and metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups at a late stage of the synthesis. rsc.orgacs.org

Bioorthogonal Chemistry: The development of "clickable" tryptophan modifications enables the attachment of various molecules, such as imaging agents or drug payloads, to peptides and proteins with high specificity and under biologically compatible conditions. nih.govacs.orgresearchgate.net The inverse electron-demand Diels-Alder (IEDDA) reaction is one such powerful tool being explored. nih.govresearchgate.net

Novel Conjugation Chemistries: The reaction of tryptophan-containing peptides with reagents like triazolinediones (TAD) is being investigated as a direct and selective method for polypeptide conjugation and cross-linking, eliminating the need for non-natural amino acids or complex protection schemes. rsc.orgnih.gov

These strategies are expanding the chemical toolbox available to researchers, enabling the creation of novel peptide-based therapeutics, diagnostics, and research tools. nih.gov

Interdisciplinary Research Avenues in Chemical Biology and Materials Science

The versatility of this compound and the resulting tryptophan-containing peptides is paving the way for exciting interdisciplinary research in chemical biology and materials science.

In chemical biology , tryptophan derivatives are being used to:

Probe Protein Structure and Function: The intrinsic fluorescence of tryptophan is a valuable tool for studying protein folding and dynamics. smolecule.com Novel tryptophan analogs with altered fluorescent properties are being developed to enhance these studies. functmaterials.org.ua

Develop Novel Therapeutics: Tryptophan-containing peptides are being explored for a wide range of therapeutic applications. researchgate.netfrontiersin.org The ability to modify tryptophan residues allows for the fine-tuning of a peptide's biological activity and pharmacokinetic properties. nih.govnih.gov

Investigate Biological Processes: Genetically encoded "caged" tryptophan derivatives that can be "decaged" or activated by a specific trigger, such as light or a chemical reagent, are being developed to study cellular processes with high temporal and spatial control. researchgate.netnih.gov

In materials science , self-assembling tryptophan derivatives are being used to create novel biomaterials:

Hydrogels: Small molecules derived from tryptophan have been shown to self-assemble into hydrogels with potential applications in drug delivery, tissue engineering, and as injectable biomedical materials. rhhz.net The formation of these gels is driven by non-covalent interactions such as hydrogen bonds and π-π stacking of the indole rings. rhhz.net

Functional Crystals: The synthesis of novel tryptophan derivatives and their co-crystallization can lead to materials with unique properties, such as fluorescence, for potential use in functional materials. rsc.org

The continued exploration of this compound and its derivatives in these interdisciplinary fields promises to yield a wealth of new knowledge and innovative technologies with far-reaching impacts.

Q & A

Q. What documentation is critical for IRB approval when using H-Trp(Boc)-OtBu·HCl in biomedical research involving human cells?

- Methodological Answer : Submit safety data sheets , purity certificates , and protocols for waste disposal. Justify compound use per P-E/I-C-O framework , specifying outcomes (e.g., anticancer activity ). Include risk mitigation plans for potential byproducts (e.g., HCl gas release during synthesis ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。